molecular formula C13H19NO B1485658 1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2151718-90-8

1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485658
CAS No.: 2151718-90-8
M. Wt: 205.3 g/mol
InChI Key: KFWLWGXSBVDIKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

Cyclobutane derivatives, including oxime and morpholin groups, have been synthesized and analyzed for their crystalline structures. These compounds exhibit significant interest due to their unique configurations and potential for further chemical modifications. The presence of cyclobutane rings, oxime groups, and benzene rings in these molecules allows for diverse interactions and properties, such as forming two-dimensional networks through specific intermolecular interactions (Dinçer et al., 2005).

Potential in Medicinal Chemistry

Cyclobutane analogs of phenylalanine have been synthesized in enantiomerically pure forms, showcasing the versatility of cyclobutane derivatives in synthesizing bioactive compounds. These analogs complete the series of cnPhe and highlight the cyclobutane's role in developing pharmaceuticals (Lasa et al., 2005).

Applications in Bioactive Compound Synthesis

The synthesis of bis(cyclobutane) β-dipeptides demonstrates the potential of cyclobutane derivatives in creating complex bioactive molecules. These compounds, derived from enantiomeric β-amino acids, represent a new class of β-amino acid oligomers with potential applications in medicinal chemistry and drug design (Izquierdo et al., 2002).

Chemical Properties and Reactions

Studies on cyclobutane derivatives have also focused on their chemical reactions and properties, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes. These synthetic methods are crucial for producing compounds with specific stereochemistry, relevant in pharmaceuticals and materials science (Feng et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not available in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results .

Future Directions

The future directions for the study or use of this compound are not available in the search results .

Properties

IUPAC Name

1-[(4-ethylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-4-6-12(7-5-11)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWLWGXSBVDIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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